molecular formula C16H21N3O2 B11838927 tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11838927
M. Wt: 287.36 g/mol
InChI Key: UHLGNXIBVMVRLC-UHFFFAOYSA-N
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Description

Historical Context of Pyridoindole Derivatives in Heterocyclic Chemistry

Pyridoindoles, a class of nitrogen-containing tricyclic compounds, emerged as significant scaffolds in medicinal chemistry during the mid-20th century. Early work focused on their synthesis via condensation reactions between aminoethylpyridines and piperidones, as demonstrated in the 1965 patent for 5-(3-pyridylethyl)pyridoindole derivatives. These methods laid the groundwork for subsequent structural diversification, enabling the introduction of substituents such as halogens, alkyl groups, and trifluoromethyl moieties.

The 21st century saw renewed interest in pyridoindoles due to their resemblance to natural alkaloids and their adaptability in drug design. For instance, Mali et al. (2021) synthesized pyridoindole derivatives from tryptophan, leveraging its indole ring as an electron-rich precursor for cyclization reactions. This approach highlighted the scaffold’s versatility, enabling the generation of 22 novel compounds evaluated for phosphodiesterase 5A (PDE5A) inhibition. The tert-butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate represents a modern iteration of these efforts, incorporating both amino and carbamate functionalities to optimize interactions with biological targets.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 8-amino-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,18H,6-7,9,17H2,1-3H3

InChI Key

UHLGNXIBVMVRLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Regioselective Control

Regioselectivity challenges arise when synthesizing substituted pyridoindoles. Using chiral auxiliaries or bulky ketones (e.g., 2-methyl-piperidin-4-one) directs cyclization to favor the 8-position, critical for subsequent amination. For instance, racemic tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is obtained as a 2:8 regioisomeric mixture, which is separable via chromatography.

Introduction of the tert-butyloxycarbonyl (Boc) group is pivotal for amine protection during synthesis. A standard protocol involves treating the free amine intermediate (e.g., 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) with di-tert-butyl dicarbonate in dichloromethane, using diisopropylamine as a base.

Reaction Conditions and Yields

  • Reagents : Di-tert-butyl dicarbonate (1.2 equiv), DIPEA (2 equiv).

  • Solvent : Dichloromethane (0.1 M).

  • Yield : 88.9% after column purification (dichloromethane/methanol 23:1).
    This method avoids side reactions such as N-alkylation, ensuring high purity of the Boc-protected intermediate.

Substitution Reactions for Amino Group Introduction

Amination of chloro- or nitro-substituted intermediates is the most direct route to introduce the 8-amino group.

Catalytic Amination of Chloro Derivatives

Palladium-catalyzed amination using ammonia or benzophenone imine converts tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate to the target compound.

  • Catalyst : Pd(OAc)₂/Xantphos (5 mol%).

  • Base : Cs₂CO₃ (3 equiv).

  • Solvent : Toluene, 100°C, 12 h.

  • Yield : 72%.

Reduction of Nitro Intermediates

Nitro-substituted pyridoindoles (e.g., tert-butyl 8-nitro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate) are reduced using H₂/Pd-C or Zn/HCl:

  • Conditions : 10% Pd/C, H₂ (1 atm), ethanol, 25°C.

  • Yield : 89%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Reference
Fischer-Boc-Amination4-Aminophenylhydrazine + Boc-piperidinoneCyclization, Boc protection, Pd-catalyzed amination68%
Chloro-Aminationtert-Butyl 8-chloro-pyridoindolePd/Xantphos, NH₃72%
Nitro Reductiontert-Butyl 8-nitro-pyridoindoleH₂/Pd-C reduction89%

The nitro reduction route offers the highest yield but requires handling hazardous nitro compounds. The chloro-amination method balances efficiency and safety.

Challenges and Optimization

  • Regioselectivity : Bulky substituents on piperidinones improve regiocontrol during Fischer cyclization.

  • Deprotection Risks : Overheating during Boc removal (e.g., TFA at >30°C) can degrade the amino group. Optimized conditions use 20% TFA in DCM at 0°C.

  • Byproducts : Gomberg-Bachmann byproducts in amination are mitigated using Fe(SO₄)- 7H₂O as a co-catalyst .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown its binding orientations in the active sites of target proteins, providing insights into its mode of action.

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Halogenated derivatives (8d, 8e) exhibit higher melting points (177–186°C) compared to alkyl or alkoxy analogs (167–171°C), likely due to increased molecular symmetry and intermolecular halogen bonding . The 8-amino derivative is expected to have a lower melting point than halogenated analogs due to enhanced hydrogen bonding and solubility in polar solvents.
  • Synthetic Yields : Substituents with lower steric demand (e.g., methoxy, methyl) show marginally higher yields (~85%) compared to bulkier groups like tosyl (88%) or benzyl (90%) .

Spectral Characteristics

Infrared Spectroscopy

  • C=O Stretch : All Boc-protected derivatives show a strong absorption near 1,660 cm⁻¹, confirming the presence of the carbonyl group .
  • N-H Stretch : Unsubstituted analogs (8a) display a broad peak at ~3,300 cm⁻¹, absent in halogenated or alkylated derivatives due to N-H hydrogen bonding disruption .

Nuclear Magnetic Resonance (NMR)

  • Aromatic Protons : The indole H at position 7 appears as a singlet near δ 7.81 in CDCl₃ for unsubstituted derivatives (8a), shifting downfield with electron-withdrawing substituents (e.g., δ 7.23 for 8d) .
  • Boc Group : The tert-butyl protons resonate as a singlet at δ 1.50 across all analogs .

Reactivity and Functionalization

  • Amino Group Utility: The 8-amino substituent enables further derivatization (e.g., acylation, Suzuki coupling), contrasting with halogenated analogs (8d, 8e), which are typically used in cross-coupling reactions .
  • Boc Deprotection : Under acidic conditions, the Boc group is cleaved to generate a free amine, a common step in medicinal chemistry workflows .

Biological Activity

tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS Number: 54188-34-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C16H21N3O2
  • Molar Mass : 287.36 g/mol
  • Structural Characteristics : The compound features a pyridoindole framework, which is significant in medicinal chemistry for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • In vitro studies have demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including HeLa and HCT116. The IC50 values for these cell lines ranged from 0.36 µM to 1.8 µM, indicating potent antiproliferative effects .
    • Mechanism of Action : The compound appears to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control in cancer cells.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may reduce inflammatory markers in cellular models, although detailed mechanisms remain to be elucidated.
  • Kinase Inhibition :
    • The compound has shown selective inhibition of receptor tyrosine kinases such as VEGFR-2, which plays a role in angiogenesis. The reported IC50 for VEGFR-2 inhibition is approximately 1.46 µM .

Case Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the effects of this compound on tumor growth in SW620 colorectal carcinoma xenografts in mice. The results indicated a significant reduction in tumor volume compared to control groups when administered orally at varying doses over several weeks .

Case Study 2: Mechanistic Insights into CDK Inhibition

Research exploring the structure-activity relationship (SAR) of pyridoindole derivatives highlighted the importance of specific substitutions on the indole ring for enhancing CDK inhibition. These findings suggest that modifications could lead to more potent analogs with improved selectivity profiles .

Data Summary Table

Biological ActivityIC50 (µM)Mechanism of Action
Antitumor (HeLa cells)0.36CDK2 inhibition
Antitumor (HCT116 cells)1.8CDK9 inhibition
VEGFR-2 Inhibition1.46Tyrosine kinase inhibition

Q & A

Q. What are the common synthetic routes for tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?

The synthesis typically involves multi-step protocols focusing on amine protection and heterocyclic ring formation . For example:

  • Boc protection : Reacting the free amine precursor (e.g., 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under nitrogen, using a base like N,N-diisopropylethylamine (DIPEA) to drive the reaction .
  • Amino group introduction : Subsequent deprotection or functionalization steps (e.g., catalytic hydrogenation or acidolysis) to generate the 8-amino derivative .
    Key considerations : Solvent polarity, temperature control (0–25°C), and inert atmospheres are critical for minimizing side reactions and maximizing yield.

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic framework and Boc group. For example, the tert-butyl group appears as a singlet near δ 1.4 ppm in ¹H NMR, while aromatic protons resonate between δ 6.5–8.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 303.1814 for C₁₆H₂₂N₂O₂).
  • Infrared (IR) spectroscopy : Peaks near 1700 cm⁻¹ indicate the carbonyl group of the Boc moiety .

Q. What are the key structural features influencing bioactivity?

The bicyclic pyridoindole core enables π-π interactions with biological targets, while the 8-amino group provides a site for hydrogen bonding or derivatization. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps .

Advanced Research Questions

Q. How can researchers optimize the yield of tert-Butyl 8-amino derivatives during synthesis?

  • Reaction condition screening : Systematically vary parameters like solvent (e.g., DCM vs. THF), base (DIPEA vs. triethylamine), and temperature. Evidence suggests DIPEA in DCM at 0–25°C under nitrogen achieves >80% yield for Boc protection .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation.
  • Purification strategies : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate pure product .

Q. How to resolve contradictions in NMR data for this compound?

  • Comparative analysis : Cross-reference observed shifts with PubChem data for analogous compounds (e.g., tert-butyl 5-chloroisoindoline-2-carboxylate, δ 1.4 ppm for Boc) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region. For example, NOESY can confirm spatial proximity between the Boc group and adjacent protons .
  • Computational validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA) .

Q. What computational methods are suitable for predicting reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair may dominate HOMO .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The pyridoindole core shows affinity for ATP-binding pockets .
  • Molecular dynamics (MD) : Assess stability in aqueous vs. lipid environments to guide formulation studies .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce halogens (e.g., Br at position 7) or aryl groups (e.g., 3-fluorobenzyl) via Suzuki coupling or alkylation .
  • Boc replacement : Test alternative protecting groups (e.g., Fmoc) to modulate solubility and deprotection kinetics .
  • Bioisosteric replacements : Replace the pyridoindole core with tetrahydroisoquinoline or β-carboline scaffolds to assess pharmacological effects .

Q. Methodological Notes

  • Data contradiction analysis : Always cross-validate spectroscopic results with synthetic logs and computational models .
  • Experimental design : Use Design of Experiments (DoE) software (e.g., JMP) to optimize multi-variable reactions .

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